

Application Note: HPLC Analysis of 2',5,6',7-Tetraacetoxyflavanone

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Compound of Interest

Compound Name: 2',5,6',7-Tetraacetoxyflavanone

Cat. No.: B15587614

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **2',5,6',7-Tetraacetoxyflavanone**. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for purity assessment, stability studies, and quality control of this acetylated flavonoid. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection.

Introduction

Flavonoids are a diverse group of natural compounds with significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities. **2',5,6',7-Tetraacetoxyflavanone** is an acetylated derivative of 2',5,6',7-Tetrahydroxyflavanone, a flavanone found in certain plant species.^[1] Acetylation is a common chemical modification used to enhance the bioavailability and stability of flavonoids. Consequently, a validated analytical method is crucial for the accurate determination of **2',5,6',7-Tetraacetoxyflavanone** in various sample matrices. This document provides a comprehensive protocol for its analysis by HPLC.

Chemical Properties

Property	Value	Reference
Chemical Name	2',5,6',7-Tetraacetoxyflavanone	--INVALID-LINK--
Alternate Names	2-(2,6-diacetoxyphenyl)-5,7-diacetoxychroman-4-one	
CAS Number	80604-17-7	[2]
Molecular Formula	C ₂₃ H ₂₀ O ₁₀	[2]
Molecular Weight	456.4 g/mol	[2]
Parent Compound	2',5,6',7-Tetrahydroxyflavanone (CAS: 80604-16-6)	[1][2][3]

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Silica-based stationary phases like C18 are commonly used and provide high separation efficiency for flavonoids.[4]
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Standard: **2',5,6',7-Tetraacetoxyflavanone** (≥98% purity).

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

Parameter	Condition
Stationary Phase	C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table below
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	280 nm
Run Time	25 minutes

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
15.0	30	70
20.0	30	70
20.1	70	30
25.0	70	30

3. Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2',5,6',7-Tetraacetoxyflavanone** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

- Sample Preparation: Dissolve the sample containing **2',5,6',7-Tetraacetoxyflavanone** in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table presents hypothetical data for key validation parameters.

Parameter	Result
Linearity (R ²)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%
Specificity	No interference from blank or placebo

Results and Discussion

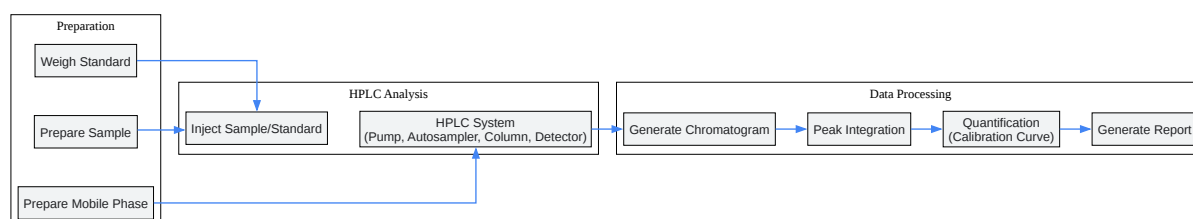
Chromatogram Analysis

Under the described chromatographic conditions, **2',5,6',7-Tetraacetoxyflavanone** is expected to elute as a sharp, well-resolved peak. The retention time will be dependent on the specific column and system but should be reproducible. The UV spectrum of flavonoids typically shows two major absorption bands.[5] For flavanones, these bands are generally observed around 275-295 nm (Band II) and 300-330 nm (Band I).[5] A detection wavelength of 280 nm is chosen as a robust starting point for flavanones. A diode-array detector allows for the confirmation of peak purity by comparing the UV spectra across the peak.

Method Rationale

- **Stationary Phase:** A C18 column is a versatile reversed-phase column that provides excellent separation for a wide range of moderately polar to non-polar compounds, including acetylated flavonoids.[4]
- **Mobile Phase:** A mixture of acetonitrile and water is a common mobile phase for flavonoid analysis.[6][7][8] The addition of a small amount of formic acid (0.1%) helps to improve peak shape and resolution by suppressing the ionization of any residual free hydroxyl groups.
- **Gradient Elution:** A gradient elution is employed to ensure the efficient elution of the target analyte while also cleaning the column of any more strongly retained impurities, providing a shorter run time compared to isocratic elution.
- **Temperature Control:** Maintaining a constant column temperature of 30°C ensures reproducible retention times and improves peak symmetry.

Workflow Diagram



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Caption: Experimental workflow for the HPLC analysis of **2',5,6',7-Tetraacetoxyflavanone**.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of **2',5,6',7-Tetraacetoxyflavanone**. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for excellent separation and sensitivity. This method is suitable for routine quality control, stability testing, and research applications involving this compound. Further optimization may be required depending on the specific sample matrix.

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